Cas no 2090138-86-4 (Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate)

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate is a spirocyclic compound featuring an oxa-aza heterocyclic framework, which is of interest in synthetic and medicinal chemistry due to its structural complexity and potential as a versatile intermediate. The presence of both ether and amine functionalities within a spiro scaffold enhances its utility in the synthesis of pharmacologically active molecules. The ethyl ester group provides a handle for further functionalization, enabling derivatization via hydrolysis or transesterification. This compound is particularly valuable in the development of novel heterocyclic systems, offering a balance of stability and reactivity for applications in drug discovery and materials science. Its rigid spirocyclic core may also contribute to conformational restriction in target molecules.
Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate structure
2090138-86-4 structure
Product Name:Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate
CAS No:2090138-86-4
MF:C11H19NO3
MW:213.273463487625
CID:6108917
PubChem ID:131490188
Update Time:2025-05-20

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate
    • EN300-6731631
    • 2090138-86-4
    • Inchi: 1S/C11H19NO3/c1-2-15-10(13)9-3-6-12-11(9)4-7-14-8-5-11/h9,12H,2-8H2,1H3
    • InChI Key: XOIWHDNZUZHFOI-UHFFFAOYSA-N
    • SMILES: O1CCC2(CC1)C(C(=O)OCC)CCN2

Computed Properties

  • Exact Mass: 213.13649347g/mol
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 47.6Ų

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate Pricemore >>

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Additional information on Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate (CAS No. 2090138-86-4): A Comprehensive Overview

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate (CAS No. 2090138-86-4) is a fascinating compound that has garnered significant attention in the field of chemical and pharmaceutical research. This spirocyclic ether features a unique structural framework, combining an azacycloalkane core with an oxygen-containing heterocycle, which makes it a promising candidate for various applications in medicinal chemistry and material science.

The compound's molecular structure, characterized by a spiro linkage between a cyclopentane ring and an azetidinone moiety, endows it with distinct physicochemical properties that are of great interest to researchers. The presence of both oxygen and nitrogen atoms in its backbone enhances its potential for interactions with biological targets, making it a valuable scaffold for drug discovery.

In recent years, there has been a growing interest in spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological receptors. Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate is no exception, and its unique structural features have led to several innovative applications in the pharmaceutical industry.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The spirocyclic core provides a stable platform that can be functionalized in multiple ways, allowing chemists to tailor its properties for specific purposes. For instance, the carboxylate group at the 4-position can be easily modified through esterification or amidation reactions, enabling the creation of novel derivatives with enhanced pharmacological activity.

Recent studies have highlighted the compound's role in the development of novel therapeutic agents. Researchers have been exploring its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial for treating various types of cancer. The spirocyclic structure of Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate allows for precise interactions with the ATP-binding pockets of kinases, making it an attractive candidate for further optimization.

The compound's solubility profile also makes it suitable for formulation into various drug delivery systems. Its ability to dissolve in both polar and non-polar solvents enhances its versatility, allowing it to be incorporated into different types of pharmaceutical formulations. This property is particularly important for developing oral and injectable drugs, where solubility plays a critical role in bioavailability.

In addition to its pharmaceutical applications, Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate has shown promise in material science research. Its unique structural motifs have been investigated as building blocks for supramolecular assemblies and polymers. The spiro linkage provides stability while allowing for flexibility, making it an ideal candidate for creating novel materials with tailored properties.

The synthesis of Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to improve the efficiency of its preparation. These methods not only enhance the scalability of production but also allow for the introduction of additional functional groups, expanding the compound's utility.

The compound's stability under various conditions has also been a subject of extensive study. Researchers have examined its behavior under different temperatures, pH levels, and solvent systems to understand how these factors influence its reactivity and functionality. Such insights are crucial for developing robust synthetic protocols and ensuring consistent quality in industrial applications.

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate has also been explored in the context of green chemistry initiatives. Its synthesis has been optimized to minimize waste generation and reduce energy consumption, aligning with sustainable practices in chemical manufacturing. These efforts not only contribute to environmental conservation but also enhance the economic viability of producing this valuable compound.

The compound's potential as a ligand in coordination chemistry has not been overlooked either. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent in catalytic processes. Such applications could have far-reaching implications in industrial chemistry, where efficient catalytic systems are essential for producing high-value chemicals.

In conclusion, Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate (CAS No. 2090138-86-4) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features make it an attractive scaffold for drug discovery, material science innovations, and sustainable chemical processes. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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